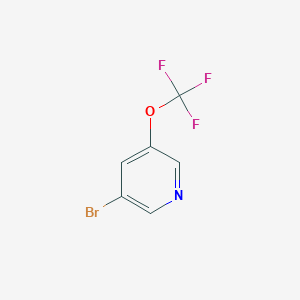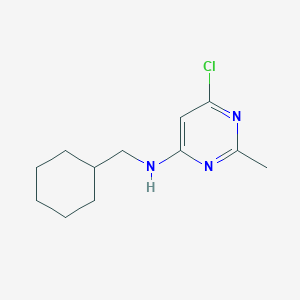
6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine (6-ClCMP) is a synthetic organic compound that has become increasingly popular in scientific research applications due to its unique properties. 6-ClCMP is a relatively new compound that has been studied in the fields of chemistry and biochemistry to explore its various properties and potential applications.
Scientific Research Applications
Anticancer Research
Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Specifically, they can inhibit enzymes like thymidylate synthase , which is essential for DNA replication. This makes them valuable in the development of chemotherapeutic agents .
Antimicrobial and Antifungal Applications
These compounds exhibit antimicrobial and antifungal properties by disrupting the synthesis of nucleic acids in pathogens. They can be designed to target specific enzymes or pathways unique to bacteria and fungi, making them potential candidates for new antibiotics and antifungals .
Cardiovascular Therapeutics
Pyrimidine derivatives have been investigated for their role in cardiovascular diseases. They can act as calcium channel blockers or adenosine receptor modulators , which are important in regulating heart rate and blood pressure. This makes them useful for the development of antihypertensive drugs .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them suitable for the development of new pain relief medications. They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain .
Antidiabetic Properties
Some pyrimidine derivatives are known to exhibit antidiabetic properties by acting as DPP-IV inhibitors . They help in modulating the incretin hormones, which play a role in insulin secretion and glucose homeostasis .
Neuroprotective Agents
Research has shown that pyrimidine derivatives can have neuroprotective effects. They may protect nerve cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke. This is due to their ability to modulate various neurotransmitter systems .
Antiparasitic and Antimalarial Activity
These compounds can also be used in the treatment of parasitic infections, including malaria. They can interfere with the life cycle of the parasite, preventing its growth and reproduction, which is vital for developing new antimalarial drugs .
Agricultural Applications
In agriculture, pyrimidine derivatives can be used as herbicides. They work by inhibiting the growth of unwanted plants and weeds, which compete with crops for nutrients and space. This application is crucial for increasing crop yield and managing agricultural ecosystems .
properties
IUPAC Name |
6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLXSMKYWTWEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)
![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)
![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
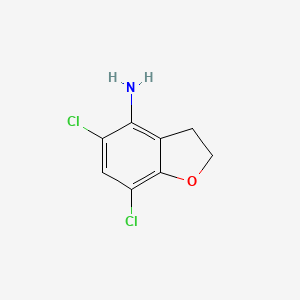
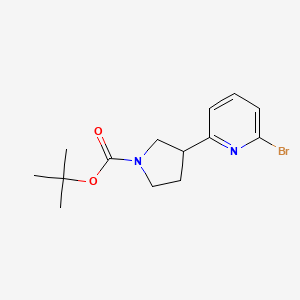
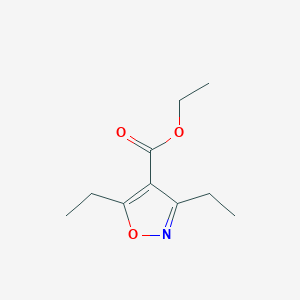
![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)
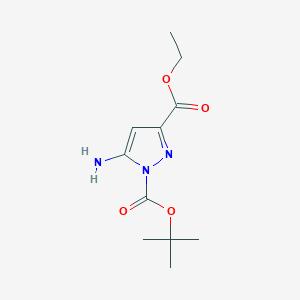
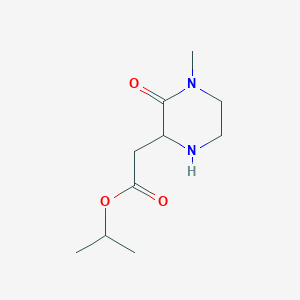
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)
